![molecular formula C24H28N2O7 B14783488 1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate](/img/structure/B14783488.png)
1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 5-HT1A receptor is a G protein-coupled receptor for the endogenous neurotransmitter serotonin (5-HT) and mediates inhibitory neurotransmission . BP 554 has shown higher affinity for the 5-HT1A receptor compared to other receptors such as 5-HT1-non-A, 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors .
Méthodes De Préparation
BP 554 can be synthesized through a multi-step process involving the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with 3,4-methylenedioxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with maleic acid to yield BP 554 maleate . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
BP 554 undergoes various chemical reactions, including:
Oxidation: BP 554 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in BP 554.
Substitution: BP 554 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides
Applications De Recherche Scientifique
BP 554 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving 5-HT1A receptor agonists.
Biology: Employed in research to understand the role of 5-HT1A receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety and depression due to its action on serotonin receptors
Industry: Utilized in the development of new pharmaceuticals targeting the 5-HT1A receptor.
Mécanisme D'action
BP 554 exerts its effects by selectively binding to and activating the 5-HT1A receptor. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP) within the cell . The molecular targets involved include the 5-HT1A receptor and associated G proteins. The pathways affected by BP 554 include those related to serotonin signaling and neurotransmission .
Comparaison Avec Des Composés Similaires
BP 554 is unique in its high selectivity and affinity for the 5-HT1A receptor compared to other similar compounds. Similar compounds include:
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another selective 5-HT1A receptor agonist with similar effects but different chemical structure.
Buspirone: A partial agonist of the 5-HT1A receptor used clinically for anxiety disorders. BP 554’s uniqueness lies in its specific chemical structure, which confers higher selectivity and affinity for the 5-HT1A receptor.
Propriétés
Formule moléculaire |
C24H28N2O7 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;but-2-enedioic acid |
InChI |
InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
NBCXNOHQTALBRA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


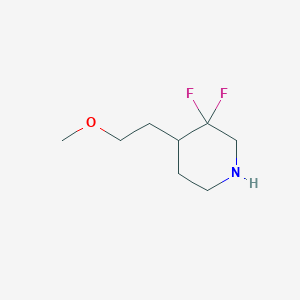

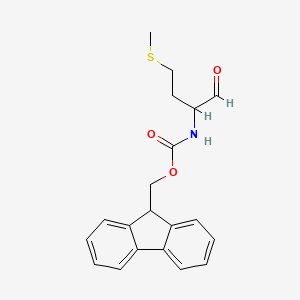
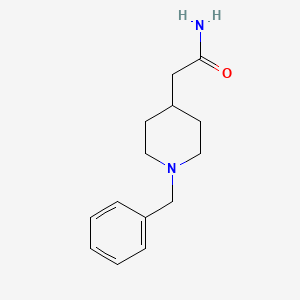
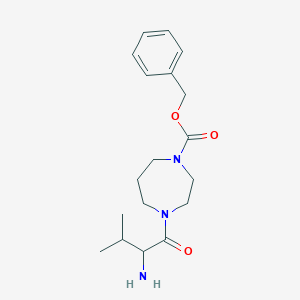
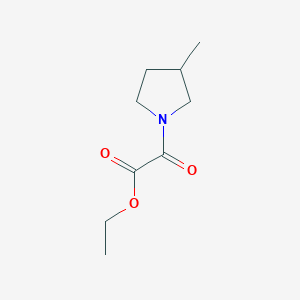
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)
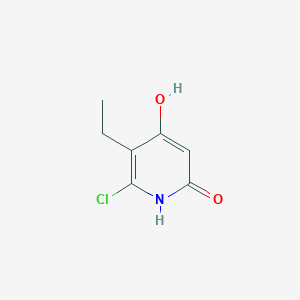
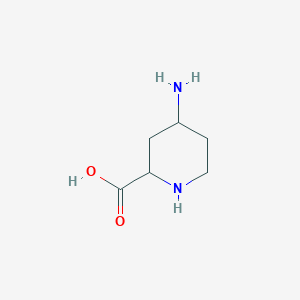
![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
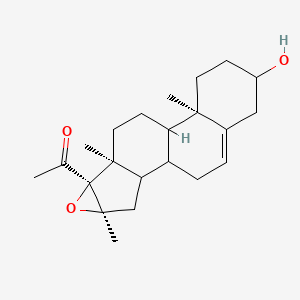
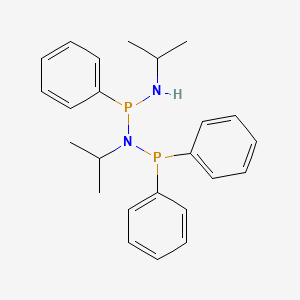
![3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate](/img/structure/B14783470.png)
![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
